molecular formula C19H20BrN3O3 B14800544 4-{2-[(2-bromophenyl)carbonyl]hydrazinyl}-N-(2,4-dimethylphenyl)-4-oxobutanamide

4-{2-[(2-bromophenyl)carbonyl]hydrazinyl}-N-(2,4-dimethylphenyl)-4-oxobutanamide

Cat. No.: B14800544
M. Wt: 418.3 g/mol
InChI Key: XBSWSJCBORAIIY-UHFFFAOYSA-N
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Description

4-[2-(2-bromobenzoyl)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide is a complex organic compound with a molecular formula of C19H20BrN3O3. This compound is characterized by the presence of a bromobenzoyl group, a hydrazino group, and a dimethylphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-bromobenzoyl)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide typically involves the following steps:

    Formation of the Hydrazino Intermediate: The initial step involves the reaction of 2-bromobenzoyl chloride with hydrazine hydrate to form 2-(2-bromobenzoyl)hydrazine.

    Coupling with Dimethylphenyl Butanamide: The intermediate is then reacted with N-(2,4-dimethylphenyl)-4-oxobutanamide under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents may be adjusted to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-bromobenzoyl)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(2-bromobenzoyl)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2-bromobenzoyl)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-bromobenzoyl)hydrazino]-N-heptyl-4-oxobutanamide
  • 4-[2-(2-chlorobenzoyl)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide

Uniqueness

4-[2-(2-bromobenzoyl)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H20BrN3O3

Molecular Weight

418.3 g/mol

IUPAC Name

4-[2-(2-bromobenzoyl)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide

InChI

InChI=1S/C19H20BrN3O3/c1-12-7-8-16(13(2)11-12)21-17(24)9-10-18(25)22-23-19(26)14-5-3-4-6-15(14)20/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)

InChI Key

XBSWSJCBORAIIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2Br)C

Origin of Product

United States

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